
1-(トリイソプロピルシリル)ピロール
概要
説明
Synthesis Analysis
The synthesis of 1-(Triisopropylsilyl)pyrrole involves strategic chemical reactions that introduce the triisopropylsilyl (TIPS) protective group into the pyrrole molecule. A notable method includes the kinetic electrophilic substitution of pyrrole at the β position followed by fluoride ion-induced desilylation, a process that has become the preferred route for synthesizing 3-monosubstituted pyrroles due to its efficiency and selectivity (Bray et al., 1990). This approach highlights the compound's role as a progenitor "par excellence" for the synthesis of diverse pyrrole derivatives.
Molecular Structure Analysis
The molecular structure of 1-(Triisopropylsilyl)pyrrole is characterized by the presence of the triisopropylsilyl group attached to the nitrogen atom of the pyrrole ring. This structural feature significantly influences the reactivity and stability of the molecule. The nitration of 1-(triisopropylsilyl)-1H-pyrrole, for example, leads to products following partial acid cleavage of the triisopropylsilyl protecting group, demonstrating the compound's discrete molecular structure and the influence of protective groups on its chemical behavior (Kennedy et al., 2006).
Chemical Reactions and Properties
1-(Triisopropylsilyl)pyrrole undergoes various chemical reactions, leveraging its molecular structure for the synthesis of complex molecules. Electrophilic substitution at the β position is a critical reaction, enabling the formation of β-substituted pyrroles. This reactivity pattern is instrumental in the compound's role as a precursor for diverse synthetic pathways, offering a straightforward approach to 3-substituted pyrroles in good overall yields through desilylation processes (Muchowski & Solas, 1983).
Physical Properties Analysis
The physical properties of 1-(Triisopropylsilyl)pyrrole, such as solubility, boiling point, and melting point, are critical for its handling and application in various chemical processes. While specific studies on these properties are scarce, the general behavior of pyrrole derivatives suggests that the introduction of the triisopropylsilyl group would affect the compound's polarity, boiling point, and solubility in organic solvents, thus influencing its application in organic synthesis.
Chemical Properties Analysis
The chemical properties of 1-(Triisopropylsilyl)pyrrole, including its reactivity, stability under different conditions, and the influence of the triisopropylsilyl group on its chemical behavior, are central to its utility in synthesis. The protective nature of the triisopropylsilyl group plays a crucial role in modulating the compound's reactivity towards electrophiles and nucleophiles, making it an invaluable tool for the regioselective synthesis of pyrrole derivatives. This characteristic is exemplified in the synthesis of polysubstituted pyrroles, where 1-(Triisopropylsilyl)pyrrole serves as a key intermediate, demonstrating its versatility and utility in organic synthesis (Miura et al., 2013).
科学的研究の応用
パーフルオロアルキル化反応
“1-(トリイソプロピルシリル)ピロール”は、パーフルオロアルキル化反応における試薬として使用できます {svg_1} {svg_2}. パーフルオロアルキル化は、パーフルオロアルキル基を分子に導入する化学反応の一種です。このプロセスは、さまざまなフッ素化化合物を合成するための有機化学の分野において重要です。
ビルスマイヤーホルミル化反応
この化合物は、ビルスマイヤーホルミル化反応にも関与しています {svg_3} {svg_4}. ビルスマイヤー・ハーク反応は、有機合成において芳香族化合物をホルミル化誘導体に転換するために使用されるホルミル化方法であり、さまざまな他の有機化合物の合成における有用な中間体です。
エチル 2-(2,4-ジニトロフェニルヒドラゾノ)-3-[1-(トリイソプロピルシリル)-ピロール-2-イル]プロパノエートの調製
“1-(トリイソプロピルシリル)ピロール”は、エチル 2-(2,4-ジニトロフェニルヒドラゾノ)-3-[1-(トリイソプロピルシリル)-ピロール-2-イル]プロパノエートの調製に使用できます {svg_5} {svg_6}. この化合物は、さまざまな有機化合物の合成における重要な中間体となる可能性があります。
複素環式塩基、3-ニトロピロールの合成
この化合物は、複素環式塩基、3-ニトロピロールの合成に使用できます {svg_7} {svg_8}. 複素環式化合物は、その多様な生物活性のために、医薬品化学および創薬において広く使用されています。
1-(2'-デオキシ-β-D-リボフラノシル)-3-ニトロピロールの合成
“1-(トリイソプロピルシリル)ピロール”は、1-(2'-デオキシ-β-D-リボフラノシル)-3-ニトロピロールの合成に必要です {svg_9} {svg_10}. この化合物は、抗ウイルス療法や抗がん療法において重要なヌクレオシド類似体の潜在的な候補となる可能性があります。
求電子置換反応
この化合物は、さまざまな求電子試薬(Br+, I+, NO2+など)との反応により、特にβ位におけるさまざまな求電子置換反応に関与しています {svg_11} {svg_12}. 求電子置換は有機化学における基本的な反応であり、多くの有機化合物の合成において重要です。
Safety and Hazards
将来の方向性
作用機序
- Its main targets include various electrophilic reagents such as bromine ions (Br⁺), iodine ions (I⁺), and nitrosonium ions (NO₂⁺) .
- TISP’s impact extends to downstream pathways. For instance:
- These pathways contribute to the synthesis of diverse compounds, including ethyl 2-(2,4-dinitrophenylhydrazono)-3-[1-(triisopropylsilyl)-pyrrol-2-yl]propanoate and 3-nitropyrrole .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
特性
IUPAC Name |
tri(propan-2-yl)-pyrrol-1-ylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NSi/c1-11(2)15(12(3)4,13(5)6)14-9-7-8-10-14/h7-13H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQURXLBJJNDBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50236539 | |
| Record name | N-Triisopropylsilylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87630-35-1 | |
| Record name | N-Triisopropylsilylpyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087630351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Triisopropylsilylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Triisopropylsilyl)pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


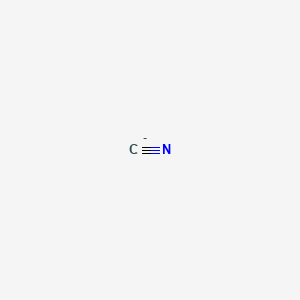
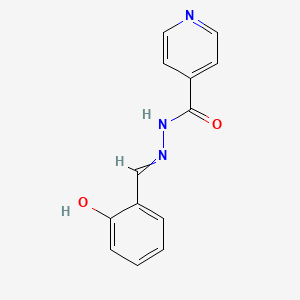
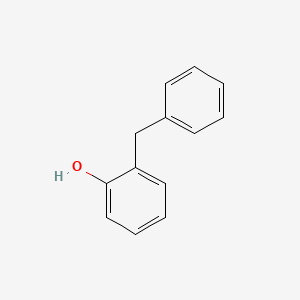
![4-[2-(3-Methoxyanilino)-4-thiazolyl]phenol](/img/structure/B1197478.png)



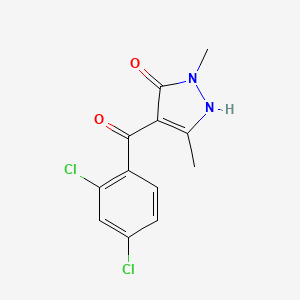

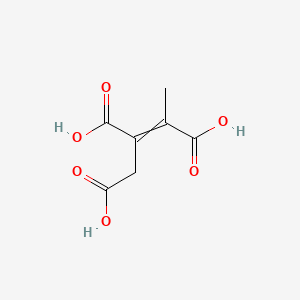
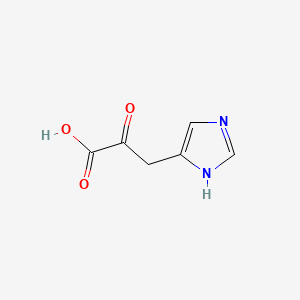
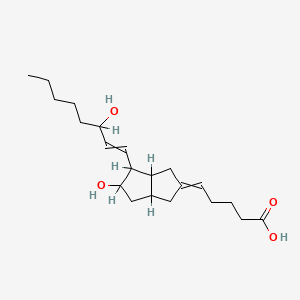
![Methyl 10-acetyloxy-3,4-dihydroxy-1,16-dimethyl-11,19-dioxo-6,12,20-trioxahexacyclo[13.7.0.02,8.05,9.08,13.017,21]docosa-17,21-diene-5-carboxylate](/img/structure/B1197493.png)